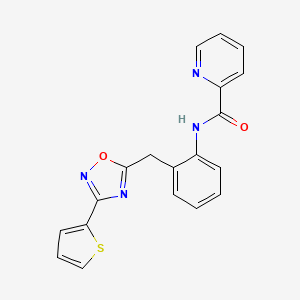

![molecular formula C22H18FN3OS B2530580 1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline CAS No. 897464-68-5](/img/structure/B2530580.png)

1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as the presence of a 4-fluorophenyl group and an imidazo[2,1-b]thiazole moiety. These structural similarities allow for an indirect analysis of the compound .

Synthesis Analysis

The synthesis of related imidazo[2,1-b]thiazole derivatives typically involves the condensation of appropriate precursors. For instance, one of the papers describes the synthesis of a derivative by condensing a thiadiazolylamine with a phenacyl bromide . Another paper details the preparation of a morpholinomethyl derivative via an intermediate imidazo[2,1-b]thiadiazole . These methods suggest that the synthesis of 1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline would likely involve multi-step reactions including activation of the imidazo[2,1-b]thiazole ring and subsequent acylation to introduce the acetyl-indoline moiety.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by spectroscopic methods such as IR, 1H NMR, and X-ray crystallography. The crystal structure analysis of a related compound revealed intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the stability of the supramolecular network . These techniques would be applicable in analyzing the molecular structure of the compound , providing insights into its conformation and electronic distribution.

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the heterocyclic ring and substituents. The papers do not provide specific reactions for the exact compound, but the reported derivatives could undergo nucleophilic substitution, electrophilic aromatic substitution, or addition reactions depending on the substituents present and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure. The presence of a fluorine atom can affect the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity. The papers suggest that these compounds exhibit moderate to strong cytotoxicity against cancer cells, indicating their potential as chemotherapeutic agents . The specific physical properties such as melting point, solubility, and stability of 1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline would need to be determined experimentally.

Scientific Research Applications

SB-649868: Orexin Receptor Antagonist Research

One notable study investigated the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans. This research highlights the compound's potential for treating insomnia. The study found that SB-649868 is almost completely eliminated over a 9-day period, primarily via feces, with urinary excretion accounting for a minor portion of the total radioactivity. This compound was extensively metabolized, with negligible amounts excreted unchanged. The principal route of metabolism involved oxidation of the benzofuran ring, with M25 being the principal metabolite in excreta (Renzulli et al., 2011).

Midazolam: Anesthetic and Sedative Research

Another research avenue involves midazolam, a benzodiazepine with various clinical applications, including its role as an anesthetic and sedative. Studies have explored its effects on sleep, intraocular pressure, and anesthesia induction, offering a broad understanding of its pharmacokinetics and pharmacodynamics. For instance, midazolam has been shown to modify sleep parameters in normal subjects, suggesting its potential in sleep disorder treatments (Krieger, Mangin, & Kurtz, 1983).

properties

IUPAC Name |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3OS/c1-14-10-16-4-2-3-5-20(16)26(14)21(27)11-18-13-28-22-24-19(12-25(18)22)15-6-8-17(23)9-7-15/h2-9,12-14H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNJGPDBZKBSDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)

![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)

![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)

![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2530516.png)

![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)